

Introduction: The Imperative of Precision in Chemical Nomenclature

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-Oxa-3-azaspiro[5.5]undecan-2-one*

CAS No.: *1780813-50-4*

Cat. No.: *B1432678*

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In the fields of chemical research and drug development, precision is paramount. The ability to uniquely and unambiguously name a chemical structure is the foundation of effective communication, intellectual property protection, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose, ensuring that a chemical name corresponds to a single, distinct structure.^{[1][2][3]}

This guide provides an in-depth analysis of the IUPAC nomenclature for a complex heterocyclic molecule: **1-Oxa-3-azaspiro[5.5]undecan-2-one**. We will deconstruct this name piece by piece, elucidating the underlying principles and the logical hierarchy of the rules that govern its formation. This molecule serves as an excellent case study due to its combination of a spirocyclic core, multiple heteroatoms, and a principal functional group, requiring the application of several layers of IUPAC conventions.

Part 1: Deconstructing the Spirocyclic Core - The [5.5]undecane Skeleton

The foundation of the molecule's name is its carbocyclic skeleton. The terms "spiro" and "undecane" provide the initial structural framework.

1.1 The Spiro Prefix and the von Baeyer Descriptor

A spiro compound is characterized by two rings connected at a single common atom, known as the spiro atom.^{[4][5][6]} The IUPAC system uses the prefix 'spiro' to denote this structural feature.

The numbers enclosed in square brackets, [5.5], are the von Baeyer descriptor. This descriptor specifies the number of atoms in each ring, excluding the common spiro atom. The numbers are arranged in ascending order and separated by a period.^{[7][8]} In this case, both rings have five non-spiro atoms.

1.2 The Parent Hydrocarbon: Undecane

The parent hydrocarbon name is determined by the total number of atoms comprising the spirocyclic system.

- Atoms in the first ring (excluding spiro atom): 5
- Atoms in the second ring (excluding spiro atom): 5
- The spiro atom itself: 1
- Total Atoms: $5 + 5 + 1 = 11$

A saturated acyclic hydrocarbon with 11 atoms is named "undecane". Therefore, the parent spiroalkane is spiro[5.5]undecane.

1.3 The Cardinal Rule: Numbering the Spiro System

The numbering of a monospiro system follows a strict protocol that forms the basis for locating all substituents and functional groups.^{[4][7][8]}

- Starting Point: Numbering begins in the smaller ring (if one exists). For spiro[5.5]undecane, the rings are of equal size, so a choice must be made based on other structural features, which will be addressed later.

- Path: The numbering starts at an atom adjacent to the spiro atom, proceeds around the first ring, passes through the spiro atom, and continues around the second ring.

The diagram below illustrates the fundamental structure and potential numbering path for the spiro[5.5]undecane skeleton.

Caption: Figure 1: Numbering of the parent spiro[5.5]undecane skeleton.

Part 2: Incorporating Heteroatoms and the Principal Functional Group

With the carbon skeleton established, we now introduce the heteroatoms and the principal functional group, which will finalize the numbering scheme and the name's prefix and suffix.

2.1 Replacement Nomenclature and Heteroatom Priority

The presence of atoms other than carbon in a ring system is indicated using replacement nomenclature, often referred to as the Hantzsch-Widman system.^{[9][10][11]} Specific prefixes denote each heteroatom:

- Oxygen: "Oxa"
- Nitrogen: "Aza"
- Sulfur: "Thia"

When multiple heteroatoms are present, their citation order and influence on numbering are determined by a priority system. Oxygen has a higher priority than nitrogen.^[9]

2.2 Identifying the Principal Functional Group

Organic molecules are named based on a hierarchy of functional groups. The group with the highest priority determines the suffix of the name, while all other groups are treated as substituents and named with prefixes.^{[12][13][14]}

In our target molecule, the "-2-one" suffix points to a carbonyl group (C=O) at the second position. The arrangement of atoms—an oxygen at position 1, a carbonyl at position 2, and a

nitrogen at position 3 (-O-C(=O)-N-)—forms a cyclic carbamate, which is a derivative of a carboxylic acid. Carboxylic acid derivatives hold high priority in the IUPAC system.[13][14]

2.3 Finalizing the Numbering Scheme

The definitive IUPAC rule for numbering is to assign the lowest possible locant (number) to the principal functional group.[8] This rule overrides all other considerations, including the location of heteroatoms or other substituents.

To give the carbonyl group ("-one") the locant '2', the numbering must begin at the adjacent oxygen atom, which is assigned locant '1'. This choice definitively sets the numbering for the entire molecule as follows:

- **Start Numbering:** Begin at the oxygen atom to allow the principal functional group (ketone) to be at position 2.
- **Assign Locants:**
 - The Oxygen is at position 1 (1-Oxa).
 - The Carbonyl is at position 2 (-2-one).
 - The Nitrogen is at position 3 (3-Aza).
- **Complete the Path:** The numbering continues around the first ring (4, 5), through the spiro atom (6), and around the second ring (7, 8, 9, 10, 11).

This logical progression validates the name's prefixes and locants.

Part 3: Assembling the Final IUPAC Name: A Step-by-Step Protocol

The following protocol outlines the systematic construction of the final name, integrating all the principles discussed.

Step	Component	IUPAC Rule/Principle	Result
1	Identify the Principal Functional Group	Priority of functional groups determines the suffix.[12][15]	The carbamate's carbonyl is highest priority, yielding the suffix -one.
2	Identify the Spiro Skeleton	A single shared atom defines a spiro compound.[4][5]	spiro
3	Determine the Parent Hydrocarbon	Count the total atoms in the bicyclic system. (5 + 5 + 1 = 11).	undecane
4	Determine the von Baeyer Descriptor	Count non-spiro atoms in each ring. [12][12].	[5.5]
5	Establish Numbering	Assign the lowest possible locant to the principal functional group.[8]	Numbering must start at the Oxygen to place the carbonyl at position 2.
6	Identify and Locate Heteroatoms	Use replacement nomenclature prefixes ("oxa", "aza") based on the established numbering.	1-Oxa, 3-Aza
7	Assemble the Final Name	Combine components: (Heteroatom Prefixes) + (Spiro Descriptor) + (Parent Alkane) + (Functional Group Locant and Suffix).	1-Oxa-3-azaspiro[5.5]undecan-2-one

The final, fully annotated structure is visualized below.

Caption: Figure 2: Final structure and IUPAC numbering of **1-Oxa-3-azaspiro[5.5]undecan-2-one**.

Conclusion

The IUPAC name **1-Oxa-3-azaspiro[5.5]undecan-2-one** is derived from a hierarchical and logical application of established rules. By first identifying the core spirocyclic alkane, then determining the principal functional group to anchor the numbering system, and finally placing the heteroatoms accordingly, a unique and descriptive name is constructed. This systematic approach is indispensable for scientists and researchers, as it removes ambiguity and provides a universal language for describing complex molecular architectures prevalent in modern drug discovery and materials science. The structural motifs present in this molecule, such as the spirocyclic core and the carbamate group, are of significant interest in medicinal chemistry for their ability to create rigid scaffolds that can be optimized for potent and selective biological activity.^{[16][17]}

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- To cite this document: BenchChem. [Introduction: The Imperative of Precision in Chemical Nomenclature]. BenchChem, [2026]. [Online PDF]. Available at:

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